molecular formula C16H14Cl2N2O B3121987 N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 298215-76-6

N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B3121987
CAS No.: 298215-76-6
M. Wt: 321.2 g/mol
InChI Key: UOYWWQUADMSTBX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a dichlorophenyl group and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation Reaction: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the phenyl ring with chlorine atoms using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo further substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the acetamide group.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole moiety.

    N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-pyrrol-1-yl)acetamide: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-13-6-5-12(9-14(13)18)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWWQUADMSTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198958
Record name N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298215-76-6
Record name N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298215-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

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